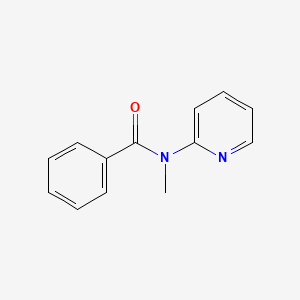

N-Methyl-N-2-pyridinylbenzamid

Übersicht

Beschreibung

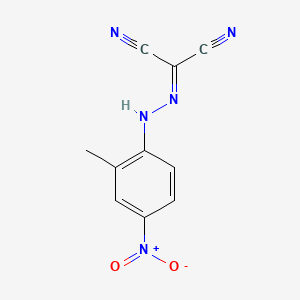

“Benzamide, N-methyl-N-2-pyridinyl-” is a type of benzamide derivative . Benzamides are the simplest amide derivatives of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .

Synthesis Analysis

The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of “Benzamide, N-methyl-N-2-pyridinyl-” is determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .

Chemical Reactions Analysis

“Benzamide, N-methyl-N-2-pyridinyl-” belongs to the class of organic compounds known as arenecarboxamides . These are aromatic compounds containing a carboxamide group in which the carboxamide group is substituted with an aromatic group .

Physical And Chemical Properties Analysis

“Benzamide, N-methyl-N-2-pyridinyl-” has a molecular weight of 331.377 .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Benzamidderivate werden häufig auf ihre potenziellen medizinischen Eigenschaften untersucht. “N-Methyl-N-2-pyridinylbenzamid” könnte auf seine antioxidativen und antibakteriellen Aktivitäten untersucht werden, da ähnliche Verbindungen solche Eigenschaften gezeigt haben .

Pestizidentwicklung

Verbindungen mit einer Benzamid-Gruppierung wurden für die Verwendung als Pestizide entwickelt und synthetisiert. Die Pyridin-verknüpfte Struktur von “this compound” könnte pestizide Eigenschaften bieten, wenn sie gegen verschiedene Schädlinge getestet wird .

Organische Synthese

Diese Verbindung könnte als Zwischenprodukt in organischen Syntheseprozessen dienen, insbesondere bei der Bildung komplexerer Moleküle durch Reaktionen wie Veresterung, Cyanierung, Cyclisierung und Aminolyse .

Katalyse

“this compound” könnte in katalytischen Prozessen verwendet werden, möglicherweise als Ligand oder Katalysator selbst in verschiedenen organischen Reaktionen, da verwandte Verbindungen unter Verwendung von Übergangsmetallkatalysatoren synthetisiert wurden .

Analytische Chemie

Als Verbindung mit eindeutigen chemischen Eigenschaften könnte “this compound” als Standard- oder Referenzmaterial in analytischen Methoden wie NMR-Spektroskopie oder Massenspektrometrie verwendet werden, um andere Substanzen zu identifizieren oder zu quantifizieren .

Wirkmechanismus

The mechanism of action of benzamide is not fully understood. However, it is known to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 leads to the reduction of prostaglandin synthesis, which can have anti-inflammatory and analgesic effects.

Biochemical and Physiological Effects

Benzamide has a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which can lead to the reduction of prostaglandin synthesis and anti-inflammatory and analgesic effects. It has also been found to have anticonvulsant and anti-cancer properties, as well as to inhibit the growth of certain bacteria.

Vorteile Und Einschränkungen Für Laborexperimente

The use of benzamide in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is widely available. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use. Benzamide is toxic and should be handled with care. It is also a strong acid and can cause skin irritation.

Zukünftige Richtungen

There are a number of potential future directions for research involving benzamide. For example, further research could be conducted to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, research could be conducted to develop new methods of synthesis and to explore its potential uses in other fields, such as materials science and biochemistry. Finally, research could be conducted to further investigate its biochemical and physiological effects and to explore its potential toxicity.

Safety and Hazards

Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and wash face, hands, and any exposed skin thoroughly after handling .

Eigenschaften

IUPAC Name |

N-methyl-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-15(12-9-5-6-10-14-12)13(16)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXNIYVPMJTJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=N1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401353 | |

| Record name | Benzamide, N-methyl-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65052-85-9 | |

| Record name | Benzamide, N-methyl-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane](/img/structure/B1659342.png)

![6-[(3-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B1659345.png)

![7-Methoxy-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1659348.png)

![1,2-Dichloro-3-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659351.png)

![1,5-Dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B1659352.png)

![1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B1659355.png)

![1-Chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B1659356.png)

![N-(2-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B1659360.png)

![2-Naphthalenol, 1-[(3-nitrophenyl)azo]-](/img/structure/B1659361.png)